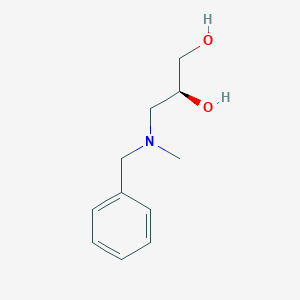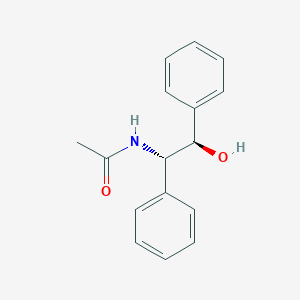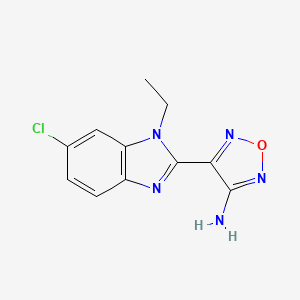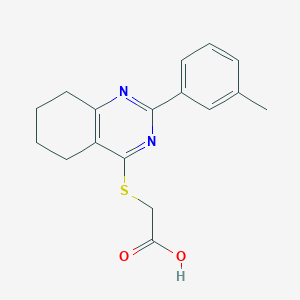
1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide, also known as DFP-10917, is a small molecule compound that has attracted attention in the scientific community due to its potential applications in cancer treatment. It belongs to a class of compounds known as pyrrolidine dicarboxamides, which have been shown to have anti-cancer properties.
Mécanisme D'action
The exact mechanism of action of 1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide is not fully understood, but it is believed to act by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the stabilization and folding of many proteins, including several that are important for cancer cell survival and growth. By inhibiting Hsp90, 1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide may cause the degradation of these proteins and ultimately lead to cancer cell death.
Biochemical and Physiological Effects:
1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, 1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide has been shown to inhibit the growth of several types of bacteria, including drug-resistant strains. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide is its relatively simple synthesis method, which makes it accessible for research purposes. However, its potency and selectivity for cancer cells may limit its use in certain experiments. Additionally, the exact mechanism of action of 1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide is not fully understood, which may make it difficult to interpret certain results.
Orientations Futures
There are several potential future directions for research involving 1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide. One area of interest is the development of analogs of 1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide that may have improved potency and selectivity for cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of 1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide and its potential applications in the treatment of other diseases. Finally, studies investigating the potential combination of 1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide with other anti-cancer agents may be of interest.
Méthodes De Synthèse
The synthesis of 1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide has been described in several scientific publications. One method involves the reaction of 2,3-difluoroaniline with furan-2-carbaldehyde, followed by the addition of pyrrolidine-2,5-dione and subsequent purification steps. Another method involves the reaction of 2,3-difluoroaniline with furan-2-carboxylic acid, followed by the addition of pyrrolidine-2,5-dione and purification steps.
Applications De Recherche Scientifique
1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide has been the subject of several scientific studies investigating its potential as an anti-cancer agent. In vitro studies have shown that 1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide inhibits the growth of several cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies using mouse models have also shown promising results, with 1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide reducing tumor growth and increasing survival rates.
Propriétés
IUPAC Name |
1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O3/c18-12-5-1-6-13(15(12)19)21-17(24)22-8-2-7-14(22)16(23)20-10-11-4-3-9-25-11/h1,3-6,9,14H,2,7-8,10H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSKEKSSCZFVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=C(C(=CC=C2)F)F)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[2-Fluoro-5-(trifluoromethyl)benzoyl]amino]propanoic acid](/img/structure/B7590989.png)



![2-[(2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B7591019.png)

![N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7591025.png)

![N-[2-(oxolan-2-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7591054.png)

![1-[2-(Ethoxymethyl)phenyl]-3-(3-ethoxyspiro[3.3]heptan-1-yl)urea](/img/structure/B7591074.png)
![N-[4-(5-propan-2-yl-1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7591076.png)
